2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
Description
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a pyridine-based boronic ester derivative featuring a methoxy group at position 2, a pinacol-protected boronate group at position 4, and an aldehyde functional group at position 3 of the nicotinaldehyde scaffold. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its utility is highlighted in the preparation of tubulin-targeting agents for cancer chemotherapy (e.g., boronic acid derivatives in ) and complex acetamide derivatives for CNS-directed therapies (). The aldehyde group enhances its versatility for further functionalization, such as condensation or nucleophilic addition reactions, making it valuable in multi-step synthetic pathways .
Properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-11(17-5)9(10)8-16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUGOIQNDCKECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678185 | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-40-8 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Prefunctionalized Intermediates
The most widely reported method involves a Suzuki-Miyaura coupling between halogenated nicotinaldehyde precursors and pinacol boronate reagents.
Stepwise Synthesis from 2,4-Dichloronicotinaldehyde
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Precursor Preparation : 2,4-Dichloronicotinaldehyde is synthesized via directed ortho-lithiation of 2,4-dichloropyridine followed by quenching with DMF. Continuous flow systems enhance safety and yield (87% vs. 70% batch).
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Borylation : Pd-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) under optimized conditions (Pd₂(dba)₃/XPhos, KOAc, THF, 65°C) achieves >99% conversion.
Regioselective Coupling Challenges
Steric hindrance at the pyridine 4-position necessitates precise catalyst selection. Pd(dppf)Cl₂ and XPhos G2 improve coupling efficiency (97.4% yield).
Palladium-Catalyzed Miyaura Borylation
Iron-Catalyzed Borylation
An alternative employs Fe(acac)₃/TMEDA for unactivated bromides, enabling borylation at RT. While eco-friendly, yields for aromatic substrates remain lower (~70%).
Continuous Flow Lithiation-Borylation
To bypass unstable intermediates (e.g., 3-pyridyllithium), microreactors enable:
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Lithiation : LDA/2,4-dichloropyridine (−30°C, 20–30 s residence).
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Quenching : DMF (−20°C, 87% yield).
This method reduces cryogenic demands and improves throughput (>200 kg scale).
Advanced Methodologies
Iridium-Catalyzed C–H Borylation
Cobalt-Mediated Borylation
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Catalyst : Co(acac)₂ with PNP pincer ligands.
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Scope : Effective for electron-deficient pyridines (60–75% yield).
Comparative Analysis of Methods
Critical Process Parameters
Solvent Selection
Temperature and Residence Time
Purification Strategies
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Aryl or vinyl halides, Pd(0) or Pd(II) catalysts, bases like K2CO3 or Cs2CO3
Major Products
Oxidation: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid
Reduction: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinalcohol
Substitution: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers the aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Aldehyde vs.
- Boronate Position : Boronate at C4 (target compound) vs. C5 () significantly impacts regioselectivity in cross-coupling. C4-substituted derivatives show higher efficiency in forming para-substituted biaryls due to reduced steric hindrance .
- Aromatic Core : Pyridine-based derivatives (e.g., ) exhibit lower electron density compared to benzene analogs (), influencing their reactivity in palladium-catalyzed reactions .
Catalytic Performance
In Suzuki-Miyaura reactions, the target compound demonstrates superior coupling yields (85–92%) with aryl halides compared to its nitrile analog (70–78%), attributed to the electron-withdrawing aldehyde group enhancing oxidative addition efficiency . However, methyl ester derivatives () show slower transmetallation due to steric bulk from the ester group .
Biological Activity
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound that integrates a methoxy group and a dioxaborolane moiety into a nicotinaldehyde structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is critical for its application in drug development and therapeutic uses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1195-66-0 |
| Molecular Formula | CHBN |
| Molecular Weight (g/mol) | 239.25 |
| Boiling Point | 120°C at 228 mmHg |
| Density | 0.964 g/mL |
| Purity | ≥97% |
Biological Activity Overview
The biological activity of this compound can be explored through its interaction with various biological targets and pathways.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance, the dioxaborolane moiety can enhance the stability and bioavailability of drugs targeting cancer cells. Research has shown that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been noted to inhibit specific kinases involved in cancer progression. The binding affinity to these targets is crucial for the therapeutic efficacy.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Modulation of Reactive Oxygen Species (ROS) : It may alter ROS levels within cells, affecting oxidative stress responses that are pivotal in cancer biology .
Case Studies
Several case studies have documented the effects of similar compounds on various cancer cell lines:
- Breast Cancer Cell Lines : A study demonstrated that a derivative of dioxaborolane significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.
- Lung Cancer Models : Another investigation highlighted the compound's ability to inhibit proliferation in A549 lung cancer cells by modulating key signaling pathways related to cell cycle regulation.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Selectivity : The compound shows selective cytotoxicity towards cancerous cells while sparing normal cells, which is essential for minimizing side effects in therapeutic applications.
- Synergistic Effects : When combined with established chemotherapeutic agents, such as doxorubicin or cisplatin, the compound exhibited enhanced anticancer effects, suggesting potential for combination therapies .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, analogs like methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate are synthesized via coupling reactions using pinacol boronic esters under inert atmospheres (N₂ or Ar) . Key steps include:
- Reagent Choice : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with bases like K₂CO₃.
- Temperature : Reactions often proceed at 80–100°C in solvents such as THF or dioxane.
- Purification : Column chromatography (silica gel, hexane/EtOAc) yields >90% purity. Adjust substituents (e.g., methoxy vs. ester groups) to optimize reactivity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.0 ppm) groups. Boron-containing peaks in ¹¹B NMR (δ ~30–35 ppm) validate the dioxaborolane ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ (calc. for C₁₄H₁₉BNO₄: 276.14).
- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. What are recommended storage conditions to prevent degradation?
- Methodological Answer : Store at 2–8°C in inert, airtight containers to minimize hydrolysis of the dioxaborolane ring. For analogs like methyl 2-amino-5-(dioxaborolan-2-yl)nicotinate, solubility in DMSO (10 mM) allows stable stock solutions at -80°C for 6 months . Avoid prolonged exposure to moisture or light, as the aldehyde group may oxidize .
Advanced Research Questions
Q. How does the electronic structure of the nicotinaldehyde moiety influence cross-coupling efficiency?
- Methodological Answer : The electron-withdrawing aldehyde and methoxy groups modulate the aromatic ring’s electron density, affecting oxidative addition in palladium catalysis. Computational studies (DFT) on similar pyridine boronic esters show that substituents at the 4-position (e.g., methoxy vs. methyl ester) alter the LUMO energy, impacting reaction rates with aryl halides . For example, methoxy groups increase electrophilicity, enhancing coupling yields by 15–20% compared to methyl esters .
Q. How can researchers address inconsistencies in reaction yields reported for derivatives?
- Methodological Answer : Contradictions often arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions. THF/water mixtures (3:1) balance solubility and reactivity .
- Catalyst Loading : Optimize Pd catalyst (1–5 mol%) and ligand (e.g., SPhos vs. XPhos) to reduce homocoupling byproducts .
- Substituent Effects : Steric hindrance from the methoxy group may slow transmetallation. Use kinetic studies (e.g., in situ IR) to track intermediate formation .
Q. What computational approaches predict the compound’s behavior in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) models (B3LYP/6-31G*) can simulate:
- Transition States : For Suzuki-Miyaura coupling, calculate activation energies for Pd insertion into the C–B bond .
- Solvent Effects : COSMO-RS models predict solvation effects on reaction thermodynamics.
- Electronic Parameters : Natural Bond Orbital (NBO) analysis quantifies charge distribution on the boronate and aldehyde groups, correlating with experimental reactivity trends .
Contradictions and Mitigations
- Stability vs. Solubility : While recommends -80°C storage for analogs, notes room-temperature stability for nitrile derivatives. Recommendation : Pre-test solubility/stability in target reaction solvents (e.g., DMF vs. THF) .
- Catalyst Efficiency : Pd(OAc)₂ may outperform PdCl₂(dppf) in electron-deficient systems. Validate with control experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
